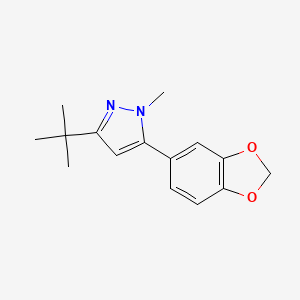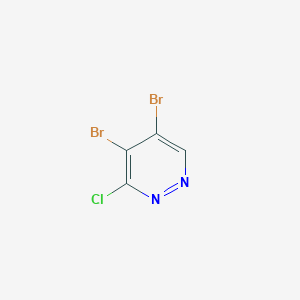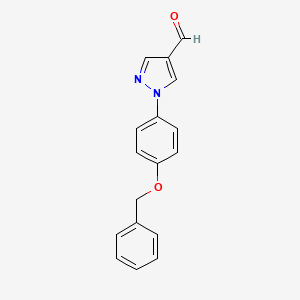![molecular formula C7H2Cl3NS B13885312 2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)
2,3,5-Trichlorothieno[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trichlorothieno[3,2-b]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichlorothieno[3,2-b]pyridine typically involves the chlorination of thieno[3,2-b]pyridine. One common method includes the reaction of thieno[3,2-b]pyridine with chlorine gas in the presence of a suitable catalyst under controlled temperature conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trichlorothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted thieno[3,2-b]pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno[3,2-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trichlorothieno[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2,3,5-Trichlorothieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Trichloropyridine: A structurally similar compound with chlorine atoms on a pyridine ring.
Thieno[3,2-b]pyridine: The parent compound without chlorine substitutions.
2,3,5-Trichlorothiophene: A related compound with a thiophene ring instead of a thieno[3,2-b]pyridine ring.
Uniqueness
2,3,5-Trichlorothieno[3,2-b]pyridine is unique due to the combination of its thieno and pyridine rings with chlorine substitutions. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H2Cl3NS |
|---|---|
Molekulargewicht |
238.5 g/mol |
IUPAC-Name |
2,3,5-trichlorothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H2Cl3NS/c8-4-2-1-3-6(11-4)5(9)7(10)12-3/h1-2H |
InChI-Schlüssel |
PCUXQRWEJWQHRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1SC(=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


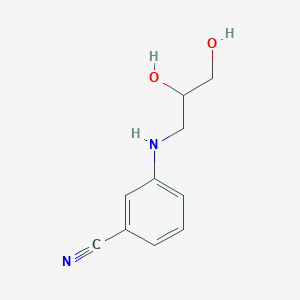
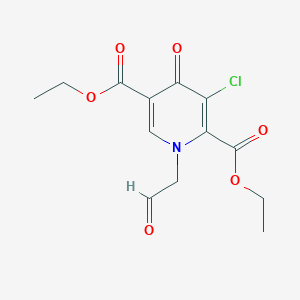


![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)

![1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13885282.png)
